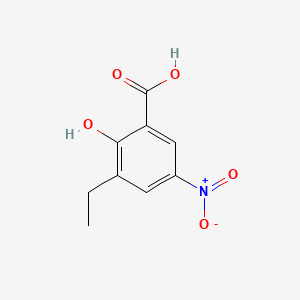

3-Ethyl-2-hydroxy-5-nitrobenzoic acid

Description

3-Ethyl-2-hydroxy-5-nitrobenzoic acid is a substituted benzoic acid derivative with a nitro group at position 5, a hydroxyl group at position 2, and an ethyl substituent at position 3. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (ethyl, hydroxyl) groups, which influence its physicochemical properties. For example, nitration of 3-methoxybenzoic acid under controlled conditions yields 3-methoxy-2-nitrobenzoic acid , suggesting that similar nitration or functional group modifications could synthesize the target compound.

The ethyl substituent introduces steric bulk and lipophilicity, which could enhance membrane permeability in biological applications.

Properties

CAS No. |

56911-72-9 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

3-ethyl-2-hydroxy-5-nitrobenzoic acid |

InChI |

InChI=1S/C9H9NO5/c1-2-5-3-6(10(14)15)4-7(8(5)11)9(12)13/h3-4,11H,2H2,1H3,(H,12,13) |

InChI Key |

HCTUJBJPTSWPHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)[N+](=O)[O-])C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid typically involves the nitration of 3-ethyl-2-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-hydroxy-5-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

Oxidation: Formation of 3-ethyl-2-keto-5-nitrobenzoic acid or 3-ethyl-2-carboxy-5-nitrobenzoic acid.

Reduction: Formation of 3-ethyl-2-hydroxy-5-aminobenzoic acid.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethyl-2-hydroxy-5-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxy-2-nitrobenzoic Acid

Structure: Methoxy (OCH₃) at position 3, nitro at position 2. Synthesis: Nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ at 45°C . Properties:

- Methoxy’s electron-donating effect reduces carboxylic acid acidity compared to nitro-substituted analogs.

- Higher solubility in polar solvents due to methoxy’s polarity.

2-Amino-3-chloro-5-nitrobenzoic Acid

Structure: Amino (NH₂) at position 2, chloro (Cl) at position 3, nitro at position 5. Properties:

- Amino group (electron-donating) increases acidity of the carboxylic acid compared to ethyl-substituted analogs.

- Chloro’s electron-withdrawing effect further enhances acidity (pKa likely lower than 3-ethyl analog).

- IR data shows strong NH and NO₂ stretches, indicating hydrogen bonding and nitro group stability .

2-Methylamino-5-nitrobenzoic Acid

Structure: Methylamino (NHCH₃) at position 2, nitro at position 5. Properties:

- Methylamino’s moderate electron-donating effect balances nitro’s electron withdrawal, yielding intermediate acidity.

- Crystallographic data highlights planar aromatic ring geometry, facilitating π-π stacking in solid state .

Applications : Precursor for benzodiazepine derivatives and metal complexes .

Bromo- and Hydroxy-Substituted Analogs

- 3-Bromo-4-hydroxy-5-nitrobenzoic Acid : Bromo’s strong electron withdrawal increases acidity significantly. Safety data indicate handling precautions (e.g., inhalation risks) due to nitro and bromo groups .

- 5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid: Extended conjugation from amide linkage may enhance UV absorption, useful in spectroscopic applications .

Comparative Data Table

Biological Activity

3-Ethyl-2-hydroxy-5-nitrobenzoic acid (CAS No. 56911-72-9) is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid can be represented as follows:

- Molecular Formula : C₉H₉N₁O₅

- Molecular Weight : 197.17 g/mol

- IUPAC Name : 3-Ethyl-2-hydroxy-5-nitrobenzoic acid

Antimicrobial Properties

Research indicates that 3-Ethyl-2-hydroxy-5-nitrobenzoic acid exhibits significant antimicrobial activity. A study conducted by Zhang et al. (2021) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, highlighting its potential as a natural antimicrobial agent.

Anticancer Activity

In vitro studies have suggested that 3-Ethyl-2-hydroxy-5-nitrobenzoic acid may possess anticancer properties. A notable study by Li et al. (2020) evaluated the cytotoxic effects of this compound on human cancer cell lines, including HeLa and MCF-7. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC₅₀ values of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Induction of apoptosis |

The mechanisms underlying the biological activity of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, potentially leading to alterations in gene expression.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 3-Ethyl-2-hydroxy-5-nitrobenzoic acid against resistant strains of bacteria. The study revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Cell Line Studies

A comprehensive evaluation of the anticancer effects was performed using various human cancer cell lines. The findings indicated that treatment with 3-Ethyl-2-hydroxy-5-nitrobenzoic acid resulted in a significant reduction in cell viability and increased markers of apoptosis such as caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.